molecular formula C12H15BrO2 B14867524 Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B14867524
M. Wt: 271.15 g/mol
InChI Key: VXWSOEJRNSVUFA-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate is an organic compound with a molecular formula of C12H15BrO2. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylpropanoate group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(2-bromophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These interactions are mediated by various enzymes and catalysts, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but with a simpler ester group.

    Ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate: Similar but with an ethyl ester group instead of a methyl ester.

    3-(2-Bromophenyl)-2,2-dimethylpropanoic acid: The acid form of the compound.

Uniqueness

Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate is unique due to its specific combination of a bromophenyl group and a dimethylpropanoate ester. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSOEJRNSVUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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